molecular formula C5H8O2 B098523 (S)-gamma-valerolactone CAS No. 19041-15-7

(S)-gamma-valerolactone

Cat. No. B098523
M. Wt: 100.12 g/mol
InChI Key: GAEKPEKOJKCEMS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093022B2

Procedure details

coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
50 mmol
Type
reactant
Reaction Step Three
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1]CCCC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)[O:23][CH2:24][C@H:25]1O[C@@H:28](N2C3N=CN=C(N)C=3N=C2)[C@H:27]([OH:40])[C@@H:26]1OP(O)(O)=O)=O.CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:63])N2[C@H]1C([O-])=O.[Na+:79].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(S[C@@H]1[O:97][C@H:96]([CH2:98]O)[C@H:95](O)[C@H:94](O)[C@H:93]1[OH:102])C>>[OH:40][CH:27]([CH3:28])[CH2:26][CH2:25][C:24]([O-:23])=[O:63].[Na+:79].[C:93]1(=[O:102])[O:97][CH:96]([CH3:98])[CH2:95][CH2:94]1.[OH-:1].[Na+:79] |f:1.2,3.4.5.6,8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
Step Two
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Step Three
Name
potassium phosphate
Quantity
50 mmol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Step Five
Name
Quantity
0.1 mmol
Type
reactant
Smiles
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
with shaking at 200 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was precultured at 37° C. in 100 mL of LB medium
CUSTOM
Type
CUSTOM
Details
to remove them from the LB medium after 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
containing, per liter

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC(CCC(=O)[O-])C.[Na+]
Name
Type
product
Smiles
C1(CCC(C)O1)=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08093022B2

Procedure details

coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
50 mmol
Type
reactant
Reaction Step Three
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1]CCCC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)[O:23][CH2:24][C@H:25]1O[C@@H:28](N2C3N=CN=C(N)C=3N=C2)[C@H:27]([OH:40])[C@@H:26]1OP(O)(O)=O)=O.CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:63])N2[C@H]1C([O-])=O.[Na+:79].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(S[C@@H]1[O:97][C@H:96]([CH2:98]O)[C@H:95](O)[C@H:94](O)[C@H:93]1[OH:102])C>>[OH:40][CH:27]([CH3:28])[CH2:26][CH2:25][C:24]([O-:23])=[O:63].[Na+:79].[C:93]1(=[O:102])[O:97][CH:96]([CH3:98])[CH2:95][CH2:94]1.[OH-:1].[Na+:79] |f:1.2,3.4.5.6,8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
Step Two
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Step Three
Name
potassium phosphate
Quantity
50 mmol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Step Five
Name
Quantity
0.1 mmol
Type
reactant
Smiles
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
with shaking at 200 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was precultured at 37° C. in 100 mL of LB medium
CUSTOM
Type
CUSTOM
Details
to remove them from the LB medium after 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
containing, per liter

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC(CCC(=O)[O-])C.[Na+]
Name
Type
product
Smiles
C1(CCC(C)O1)=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08093022B2

Procedure details

coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
50 mmol
Type
reactant
Reaction Step Three
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1]CCCC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)[O:23][CH2:24][C@H:25]1O[C@@H:28](N2C3N=CN=C(N)C=3N=C2)[C@H:27]([OH:40])[C@@H:26]1OP(O)(O)=O)=O.CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:63])N2[C@H]1C([O-])=O.[Na+:79].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(S[C@@H]1[O:97][C@H:96]([CH2:98]O)[C@H:95](O)[C@H:94](O)[C@H:93]1[OH:102])C>>[OH:40][CH:27]([CH3:28])[CH2:26][CH2:25][C:24]([O-:23])=[O:63].[Na+:79].[C:93]1(=[O:102])[O:97][CH:96]([CH3:98])[CH2:95][CH2:94]1.[OH-:1].[Na+:79] |f:1.2,3.4.5.6,8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
Step Two
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Step Three
Name
potassium phosphate
Quantity
50 mmol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Step Five
Name
Quantity
0.1 mmol
Type
reactant
Smiles
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
with shaking at 200 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was precultured at 37° C. in 100 mL of LB medium
CUSTOM
Type
CUSTOM
Details
to remove them from the LB medium after 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
containing, per liter

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC(CCC(=O)[O-])C.[Na+]
Name
Type
product
Smiles
C1(CCC(C)O1)=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08093022B2

Procedure details

coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
50 mmol
Type
reactant
Reaction Step Three
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1]CCCC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)[O:23][CH2:24][C@H:25]1O[C@@H:28](N2C3N=CN=C(N)C=3N=C2)[C@H:27]([OH:40])[C@@H:26]1OP(O)(O)=O)=O.CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:63])N2[C@H]1C([O-])=O.[Na+:79].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(S[C@@H]1[O:97][C@H:96]([CH2:98]O)[C@H:95](O)[C@H:94](O)[C@H:93]1[OH:102])C>>[OH:40][CH:27]([CH3:28])[CH2:26][CH2:25][C:24]([O-:23])=[O:63].[Na+:79].[C:93]1(=[O:102])[O:97][CH:96]([CH3:98])[CH2:95][CH2:94]1.[OH-:1].[Na+:79] |f:1.2,3.4.5.6,8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
Step Two
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Step Three
Name
potassium phosphate
Quantity
50 mmol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Step Five
Name
Quantity
0.1 mmol
Type
reactant
Smiles
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
with shaking at 200 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was precultured at 37° C. in 100 mL of LB medium
CUSTOM
Type
CUSTOM
Details
to remove them from the LB medium after 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
containing, per liter

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC(CCC(=O)[O-])C.[Na+]
Name
Type
product
Smiles
C1(CCC(C)O1)=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.